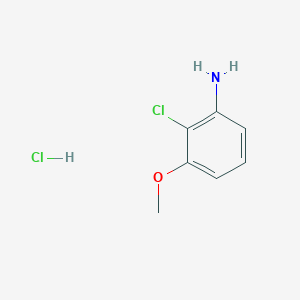

2-Chloro-3-methoxyaniline hydrochloride

描述

Significance of Aniline (B41778) Derivatives in Modern Chemical Science

Aniline and its derivatives are foundational building blocks in modern chemical science and industry. nbinno.comgeeksforgeeks.org These aromatic amines, consisting of an amino group attached to a benzene (B151609) ring, are highly versatile precursors for a vast range of organic compounds. geeksforgeeks.orgbritannica.com Their importance stems from their utility in the synthesis of pharmaceuticals, dyes, agrochemicals, and polymers. nbinno.comgeeksforgeeks.orgbritannica.comresearchgate.net In the pharmaceutical sector, the aniline moiety is a common structural feature in many active pharmaceutical ingredients (APIs). nbinno.com Furthermore, the reactivity of the amino group and the aromatic ring allows for a wide array of chemical transformations, such as diazotization and electrophilic substitution, enabling the creation of complex molecular architectures. geeksforgeeks.orgbritannica.com

Research Context of Halogenated and Methoxylated Aniline Structures

The introduction of halogen and methoxy (B1213986) groups onto the aniline ring creates substrates with unique electronic and steric properties, making them subjects of significant research interest. Halogenation, the process of introducing one or more halogen atoms, can influence a molecule's reactivity, lipophilicity, and metabolic stability. nbinno.com Methoxylated anilines, containing the -OCH3 group, are also pivotal in synthetic chemistry, with the methoxy group acting as an electron-donating group that can direct further substitutions on the aromatic ring.

Scope and Objectives of Scholarly Investigations on 2-Chloro-3-methoxyaniline (B51853) Hydrochloride

Scholarly investigations into 2-Chloro-3-methoxyaniline hydrochloride are primarily centered on its role as a chemical intermediate. cymitquimica.com The compound is not typically studied for its own direct biological or material properties, but rather as a precursor for the synthesis of more complex, often biologically active, molecules. The primary objective of its use in research is to incorporate the 2-chloro-3-methoxyphenyl moiety into a larger molecular structure.

The hydrochloride form of the compound enhances its stability and handling properties for laboratory use. Research utilizing this compound would typically involve a deprotonation step to liberate the free aniline, which can then undergo further reactions such as acylation, alkylation, or participation in coupling reactions. The specific arrangement of the chloro and methoxy groups on the aniline ring is of strategic importance for researchers aiming to synthesize target molecules with a precise substitution pattern. Therefore, the scope of its investigation is largely confined to synthetic organic chemistry, where it serves as a specialized building block. bldpharm.com

Chemical and Physical Properties

Below are the key identifiers and properties of this compound.

| Property | Value | Source |

| CAS Number | 85893-87-4 | achmem.comchemscene.com |

| Molecular Formula | C7H9Cl2NO | achmem.comchemscene.com |

| Molecular Weight | 194.06 g/mol | achmem.comchemscene.com |

| Synonym | Benzenamine, 2-chloro-3-methoxy-, hydrochloride | chemscene.com |

| Storage | Inert atmosphere, room temperature | bldpharm.comachmem.com |

Research Findings

Detailed research findings on this compound itself are limited, as its primary value lies in its utility as a synthetic intermediate. Academic and industrial literature implicitly detail its importance through the synthesis of other compounds where it is a starting material.

The key research findings are related to its application in multi-step synthetic pathways. For example, its structure is relevant in the context of creating substituted quinolines or other heterocyclic systems where the specific 2-chloro-3-methoxy substitution pattern is required for the final product's desired activity or properties. The chloro and methoxy groups can be further modified or can serve to direct subsequent chemical reactions to other positions on the aromatic ring.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-chloro-3-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLQWMDYINEUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647435 | |

| Record name | 2-Chloro-3-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85893-87-4 | |

| Record name | 2-Chloro-3-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathway Analysis of 2 Chloro 3 Methoxyaniline Hydrochloride

Established Synthetic Routes to 2-Chloro-3-methoxyaniline (B51853) Precursors

The synthesis of the crucial intermediate, 2-chloro-3-nitroanisole, can be approached through several strategic pathways. The selection of a particular route often depends on the availability of starting materials, desired yield, and process scalability. Two prominent strategies involve Nucleophilic Aromatic Substitution (SNAr) and copper-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Precursor Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds. The reaction's viability hinges on two key factors: the presence of a good leaving group (typically a halide) and the activation of the aromatic ring by potent electron-withdrawing groups positioned ortho or para to the leaving group.

A plausible SNAr pathway to synthesize 2-chloro-3-nitroanisole begins with 1,2-dichloro-3-nitrobenzene. In this substrate, the nitro group at position 3 strongly activates the chlorine atom at the ortho position (C2) towards nucleophilic attack. The reaction with a methoxide (B1231860) source, such as sodium methoxide, in a suitable polar aprotic solvent like dimethylformamide (DMF), facilitates the displacement of the C2-chlorine. The methoxide ion (CH₃O⁻) acts as the nucleophile, substituting the chlorine to form the desired ether linkage.

Interactive Data Table: Proposed SNAr Synthesis of 2-chloro-3-nitroanisole

| Parameter | Details |

| Starting Material | 1,2-dichloro-3-nitrobenzene |

| Reagent | Sodium Methoxide (NaOMe) |

| Product | 2-chloro-3-nitroanisole |

| Mechanism | Nucleophilic Aromatic Substitution (Addition-Elimination) |

| Key Feature | Activation of C2-Cl by the ortho-nitro group |

| Typical Solvent | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) |

Copper-Catalyzed Coupling Reactions in Precursor Synthesis

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide an alternative and powerful method for forming carbon-oxygen bonds in the synthesis of aryl ethers. wikipedia.org This methodology is especially useful when SNAr reactions are sluggish or yield undesirable byproducts. The Ullmann reaction traditionally involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper, often at high temperatures. wikipedia.org Modern iterations of this reaction utilize catalytic amounts of copper salts, often in conjunction with a ligand, allowing for milder reaction conditions. wikipedia.org

For the synthesis of 2-chloro-3-nitroanisole, a potential Ullmann-type approach could involve the reaction of 2,6-dichloronitrobenzene with sodium methoxide. In this scenario, a copper(I) salt, such as copper(I) iodide (CuI), would be employed as a catalyst. The presence of a ligand, like a phenanthroline or a diamine, can facilitate the reaction by stabilizing the copper catalyst and increasing its solubility and reactivity. The reaction typically proceeds in a high-boiling polar solvent to achieve the necessary temperatures for the catalytic cycle to operate efficiently.

Interactive Data Table: Proposed Copper-Catalyzed Synthesis of 2-chloro-3-nitroanisole

| Parameter | Details |

| Starting Material | 2,6-dichloronitrobenzene |

| Reagent | Sodium Methoxide (NaOMe) |

| Product | 2-chloro-3-nitroanisole |

| Catalyst | Copper(I) Iodide (CuI) or other Cu(I) salts |

| Reaction Type | Ullmann Condensation (C-O Coupling) |

| Typical Solvent | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) |

Reduction Methodologies for Aniline (B41778) Moiety Formation from Nitro Precursors

The conversion of the nitro group in the 2-chloro-3-nitroanisole precursor to the corresponding amine is a critical step in forming 2-chloro-3-methoxyaniline. A widely used and effective method for this transformation is the reduction using a metal in an acidic medium.

A common and well-documented procedure involves the use of iron powder in a mixture of glacial acetic acid and an alcohol, such as ethanol (B145695) or acetonitrile (B52724). chemicalbook.com The reaction is typically carried out under reflux conditions. In this process, iron acts as the reducing agent, being oxidized from Fe(0) to iron(II) and/or iron(III) species, while the nitro group is reduced to an amino group. The acidic medium facilitates the reaction. Following the reduction, the reaction mixture is worked up by dilution with water, neutralization with a base like sodium carbonate, and subsequent extraction of the product into an organic solvent. chemicalbook.com This method is often high-yielding, and the resulting crude 2-chloro-3-methoxyaniline can sometimes be used in subsequent steps without extensive purification. chemicalbook.com

Interactive Data Table: Reduction of 2-chloro-3-nitroanisole

| Parameter | Details |

| Starting Material | 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) |

| Reagents | Iron powder (1.64 g, 29.4 mmol) |

| Solvent | Glacial Acetic Acid (19 mL) / Ethanol (19 mL) |

| Conditions | Reflux, 3.5 hours |

| Product | 2-chloro-3-methoxyaniline (1.2 g, 100% crude yield) |

| Workup | Dilution with water, neutralization with Na₂CO₃, extraction with CH₂Cl₂ |

| Reference | chemicalbook.com |

Salt Formation and Crystallization Techniques for 2-Chloro-3-methoxyaniline Hydrochloride

To enhance stability and improve handling characteristics, the synthesized 2-chloro-3-methoxyaniline, which is often an oil at room temperature, is converted into its hydrochloride salt. chemicalbook.com This is a standard acid-base reaction where the basic amino group of the aniline reacts with hydrochloric acid.

The procedure generally involves dissolving the crude or purified 2-chloro-3-methoxyaniline in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol. Subsequently, a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in ether or isopropanol) or concentrated aqueous hydrochloric acid is added to the aniline solution. youtube.comorgsyn.org The addition of HCl protonates the amino group, leading to the formation of the ammonium (B1175870) chloride salt, which is typically much less soluble in nonpolar organic solvents than the free base. This difference in solubility causes the this compound to precipitate out of the solution. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove impurities, and dried. Crystallization from an appropriate solvent system can be performed to achieve higher purity.

Interactive Data Table: General Protocol for Aniline Hydrochloride Salt Formation

| Parameter | Details |

| Starting Material | 2-chloro-3-methoxyaniline (free base) |

| Reagent | Hydrochloric Acid (concentrated aqueous or solution in organic solvent) |

| Product | This compound |

| Technique | Acid-base neutralization followed by precipitation/crystallization |

| Isolation | Filtration, washing with cold solvent, and drying |

| Key Principle | Decreased solubility of the salt in organic solvents compared to the free base |

Advanced Synthetic Approaches and Process Optimization

In modern organic synthesis, there is a continuous drive towards developing more efficient, rapid, and environmentally benign methodologies. Process optimization often focuses on reducing reaction times, minimizing energy consumption, and improving yields.

Microwave-Assisted Synthesis Investigations

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often dramatically reducing reaction times from hours to minutes. researchgate.net The application of microwave irradiation can be investigated for multiple steps in the synthesis of this compound.

For the synthesis of the precursor, microwave energy could potentially accelerate both SNAr and copper-catalyzed coupling reactions. In SNAr reactions, the direct coupling of microwave energy with the polar solvent and reactants can lead to rapid, uniform heating, overcoming activation energy barriers more efficiently than conventional heating. rsc.org Similarly, for the reduction of the nitro group, microwave-assisted methods using various reducing agents have been shown to be highly effective for other aromatic nitro compounds, offering a significant reduction in reaction time. researchgate.net While specific literature on the microwave-assisted synthesis of 2-chloro-3-methoxyaniline is not prevalent, the principles established in analogous systems suggest it is a highly promising area for process optimization. rsc.orgresearchgate.net

Solvent-Free Reaction Environment Studies

The investigation into solvent-free reaction environments for the synthesis of this compound is an area of growing interest, driven by the principles of green chemistry which advocate for the reduction or elimination of volatile organic compounds. Traditional synthesis routes for this compound and its parent aniline, 2-Chloro-3-methoxyaniline, predominantly rely on solvent-based systems.

Currently, literature describing mechanochemical or other solvent-free methods specifically for the synthesis of this compound is not widely available. Research in related aniline syntheses suggests that solid-state reactions, often facilitated by grinding or ball-milling, could present a viable alternative. These methods can enhance reaction rates, and in some cases, lead to different product selectivities compared to solution-phase chemistry. The potential advantages of a solvent-free approach would include reduced environmental impact, lower costs associated with solvent purchasing and disposal, and potentially safer process conditions. However, challenges such as efficient mixing of solid reagents, heat dissipation, and product isolation would need to be addressed to develop a scalable and efficient solvent-free pathway.

Yield Enhancement and Scalability Considerations

The most commonly cited laboratory-scale synthesis of 2-Chloro-3-methoxyaniline involves the reduction of the nitro precursor, 2-chloro-3-nitroanisole. A typical procedure utilizes iron powder as the reducing agent in a solvent system such as a mixture of acetic acid and ethanol or acetonitrile. chemicalbook.com Reports indicate that this method can achieve a high crude yield, theoretically up to 100%, before purification. chemicalbook.com

For yield enhancement and scalability, several factors must be meticulously optimized:

Stoichiometry of Reagents: The molar ratio of the iron powder to the nitroaromatic compound is a critical parameter. An excess of the reducing agent is typically used to ensure complete conversion, but a large excess can complicate downstream processing and increase costs.

Reaction Kinetics: Temperature and reaction time are interdependent variables that significantly influence yield. The reduction is often conducted at reflux to ensure a reasonable reaction rate. chemicalbook.com Monitoring the reaction progress via techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time, preventing the formation of by-products from over-reaction.

Process Safety and Heat Management: On a larger scale, the exothermic nature of the nitro group reduction requires robust temperature control to prevent runaway reactions. The choice of reactor and its heat-exchange capabilities are paramount for safe and consistent production.

Work-up and Purification: The transition from a high crude yield to a high isolated yield of purified product depends on the efficiency of the work-up and purification stages. This includes the neutralization of the acidic reaction medium, complete extraction of the product into an organic solvent, and subsequent purification, which may involve distillation or recrystallization to remove unreacted starting materials and by-products.

Purity Assessment and Analytical Characterization of Synthetic Products

Chromatographic Purity Evaluation (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of synthetically derived this compound. This method allows for the separation, identification, and quantification of the main compound as well as any impurities present in the sample.

The purity of 2-Chloro-3-methoxyaniline is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The results can vary depending on the synthetic batch and the purification method employed. For instance, crude products may show lower purity, while post-purification batches can achieve very high purity levels. chemicalbook.comleyan.com A typical HPLC analysis would be conducted using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an additive like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile or methanol. chemicalbook.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 220 nm. chemicalbook.com

| Sample Description | Purity (%) | HPLC Conditions Noted | Source |

|---|---|---|---|

| Crude Synthetic Product | 86.0 | TFA as an additive, detection at 220 nm | chemicalbook.com |

| Commercial Standard | 99.76 | Not specified | leyan.com |

Spectroscopic Techniques for Structural Confirmation and Characterization

Spectroscopic methods are fundamental for the unambiguous structural confirmation of this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule, which helps in confirming its molecular weight. For 2-Chloro-3-methoxyaniline (the free base), the expected monoisotopic mass is approximately 157.03 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is often observed as the protonated molecule [M+H]⁺. A reported analysis showed a molecular ion peak at m/z 157.9, corresponding to the protonated molecule, which confirms the molecular weight of the parent aniline. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. A ¹H NMR spectrum consistent with the structure of 2-Chloro-3-methoxyaniline is a key quality control checkpoint. leyan.com The spectrum would show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons, with chemical shifts and coupling patterns that are unique to this specific substitution pattern on the benzene (B151609) ring.

| Technique | Parameter | Expected/Reported Value | Source |

|---|---|---|---|

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | 157.9 | chemicalbook.com |

| ¹H NMR | Structural Consistency | Spectrum consistent with structure | leyan.com |

| ¹³C NMR | Structural Confirmation | Provides data on carbon skeleton | General Technique |

Chemical Reactivity and Transformation Studies of 2 Chloro 3 Methoxyaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in 2-chloro-3-methoxyaniline (B51853) is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, the presence of the chloro (-Cl) group, which is deactivating yet ortho-, para-directing, and the steric hindrance from the existing substituents, introduces complexity in predicting the regioselectivity of these reactions.

In acidic conditions, such as those for the hydrochloride salt, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and meta-directing, which significantly alters the outcome of electrophilic substitution reactions.

Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation.

Halogenation: The direct halogenation of anilines is often rapid and can lead to polysubstitution. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. To control the reaction and achieve monosubstitution, the activating effect of the amino group is typically moderated by acetylation to form an acetanilide (B955) derivative prior to halogenation.

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acids can be problematic as it can lead to oxidation of the aniline ring and the formation of a significant amount of the meta-isomer due to the formation of the anilinium ion in the acidic medium.

Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating, rearranges to sulfanilic acid. This reaction demonstrates the ability to introduce a sulfonic acid group onto the aniline ring.

While specific studies on the electrophilic aromatic substitution of 2-chloro-3-methoxyaniline are not extensively documented in publicly available literature, the general principles of aniline chemistry suggest that the positions for substitution would be influenced by the combined directing effects of the amino, methoxy, and chloro groups, as well as the reaction conditions, particularly the acidity.

Oxidation Pathways and Quinone Derivative Formation

The oxidation of anilines can lead to a variety of products, including quinones and their derivatives. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions. The oxidation of aniline itself can produce p-benzoquinone. The mechanism often involves the formation of an initial radical cation, which can then undergo further reactions, including dimerization and hydrolysis, to yield the final quinone product.

The presence of substituents on the aniline ring influences the ease of oxidation and the structure of the resulting quinone. For 2-chloro-3-methoxyaniline, oxidation would be expected to proceed, potentially leading to a substituted benzoquinone. The formation of quinone derivatives is a significant transformation as these compounds are important precursors in the synthesis of various biologically active molecules and materials.

Reduction Transformations to Corresponding Amine Derivatives

While 2-chloro-3-methoxyaniline is itself an amine, this section focuses on its synthesis via the reduction of a precursor. A common and industrially significant method for the preparation of anilines is the reduction of the corresponding nitroaromatic compounds.

The synthesis of 2-chloro-3-methoxyaniline can be achieved by the reduction of 2-chloro-1-methoxy-3-nitrobenzene. This transformation can be carried out using various reducing agents. A typical laboratory-scale synthesis involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. acs.org

The general procedure involves dissolving the nitro compound in a suitable solvent, adding iron powder, and heating the mixture. The reaction progress can be monitored, and upon completion, the product is isolated by extraction and purified.

Table 1: Synthesis of 2-Chloro-3-methoxyaniline via Reduction

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield |

|---|

The mechanism of this reduction involves the transfer of electrons from the metal (e.g., iron) to the nitro group, followed by a series of protonation steps, ultimately leading to the formation of the amino group.

Investigations into Functional Group Interconversions

The primary amino group of 2-chloro-3-methoxyaniline is a key site for a variety of functional group interconversions, most notably through the formation of a diazonium salt.

Diazotization and Subsequent Reactions: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, to form diazonium salts (Ar-N₂⁺X⁻). This process is known as diazotization. The diazonium salt of 2-chloro-3-methoxyaniline is a versatile intermediate that can undergo a range of substitution reactions where the diazonium group is replaced by various other functional groups. These reactions significantly expand the synthetic utility of the parent aniline.

Sandmeyer Reaction: A well-known set of reactions involving diazonium salts is the Sandmeyer reaction, which utilizes copper(I) salts as catalysts to introduce chloro, bromo, or cyano groups. chemijournal.comlibretexts.org

Other Diazonium Salt Reactions:

Replacement by Iodide: Treatment with potassium iodide (KI) introduces an iodine atom onto the aromatic ring. researchgate.net

Replacement by Hydroxyl: Heating the diazonium salt solution leads to the formation of the corresponding phenol.

Replacement by Fluoro: The Balz-Schiemann reaction, involving the thermal decomposition of the diazonium tetrafluoroborate (B81430) salt, is a method for introducing a fluorine atom.

Replacement by Hydrogen (Deamination): Reaction with hypophosphorous acid (H₃PO₂) can replace the amino group with a hydrogen atom.

These transformations allow for the strategic introduction of a wide array of substituents onto the aromatic ring, making 2-chloro-3-methoxyaniline a valuable building block in organic synthesis.

Reaction Mechanisms and Kinetic Studies

The mechanisms of the reactions discussed above have been extensively studied for anilines in general.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). A proton is then lost from the ring to restore aromaticity. Kinetic studies on substituted anilines have shown that the rate of reaction is highly dependent on the nature and position of the substituents.

Oxidation to Quinones: The oxidation of anilines is believed to proceed through a radical mechanism. The initial step is often a one-electron transfer to the oxidant to form a radical cation. This can then undergo various pathways, including dimerization and hydrolysis, to form the quinone product.

Reduction of Nitroarenes: The reduction of nitro groups with metals like iron in acidic media is a heterogeneous reaction that occurs on the surface of the metal. The mechanism involves a series of electron and proton transfers to the nitro group, leading to intermediates such as nitroso and hydroxylamino species before the final amine is formed.

Diazotization: The mechanism of diazotization involves the formation of the nitrosating agent, typically the nitrosonium ion (NO⁺), from nitrous acid in a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.

Applications in Advanced Organic Synthesis and Material Science

Building Block Utility in Complex Molecule Construction

2-Chloro-3-methoxyaniline (B51853) is recognized as a high-quality chemical intermediate used in the synthesis of complex compounds. biosynth.com Its utility as a building block stems from the reactivity of its functional groups, which can be selectively targeted to construct larger, more intricate molecular architectures. biosynth.com Substituted anilines are fundamental in creating diverse heterocyclic structures. For instance, the general class of aniline (B41778) derivatives is pivotal in synthesizing quinoxalines and other complex ring systems, which are significant in various fields of chemistry. nih.govresearchgate.net

The strategic placement of the chloro, methoxy (B1213986), and amino groups on the aniline ring provides chemists with precise control over reaction pathways. This allows for the regioselective introduction of other functionalities, enabling the assembly of molecules with specific three-dimensional arrangements. Chlorins, for example, which are valuable in biomimetic and materials chemistry, are often constructed from carefully designed building blocks that allow for the stepwise creation of complex macrocycles. nih.gov The structure of 2-chloro-3-methoxyaniline makes it a suitable starting point for such multi-step synthetic sequences. biosynth.com

Role in the Synthesis of Dyes and Pigments

Aniline derivatives are a cornerstone of the dye and pigment industry, primarily due to their role as precursors to azo dyes. orientjchem.orgepa.gov Azo dyes, which constitute the largest group of industrial colorants, are synthesized through a process involving the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component. orientjchem.orgnih.gov

While specific examples for 2-chloro-3-methoxyaniline are not detailed in readily available literature, related chloro-methoxyaniline isomers are confirmed as valuable intermediates in the preparation of dyes and pigments. chemimpex.comgoogle.com For example, 2-Chloro-5-methoxyaniline is explicitly noted for its use as an intermediate in the production of azo dyes for the textile and paper industries. chemimpex.com The general class of chloroanilines serves as essential intermediates in the manufacture of a wide variety of dyes. google.com This established utility within its chemical class underscores the potential and likely application of 2-chloro-3-methoxyaniline in the development of novel colorants, where its specific substitution pattern could be leveraged to achieve desired colors and performance properties like lightfastness. orientjchem.org

Precursor in Pharmaceutical and Agrochemical Intermediates

The incorporation of chlorine atoms is a common strategy in drug discovery, as it can significantly enhance the biological activity and metabolic stability of a molecule. nih.gov More than 88% of pharmaceuticals in the United States rely on chlorine chemistry in their synthesis. nih.gov 2-Chloro-3-methoxyaniline serves as a precursor that reacts with other chemicals to form new compounds useful for the development of pharmaceuticals and agrochemicals. biosynth.com

The broader class of 2-chloroanilines is well-established as being useful intermediates in the manufacturing of both pharmaceutical and agricultural chemicals. google.com For instance, derivatives of the related isomer, 2-methoxy-5-chloroaniline, have been investigated for their potential as major tranquilizing agents, highlighting the role of this chemical scaffold in medicinal chemistry. google.com The unique substitution pattern of 2-chloro-3-methoxyaniline provides a distinct chemical framework for researchers to develop new active pharmaceutical ingredients (APIs) and agrochemical agents with potentially novel modes of action or improved efficacy. biosynth.comchemimpex.com

Development of Specialty Chemicals and Research Reagents

Beyond its role in large-scale industrial applications, 2-chloro-3-methoxyaniline is a valuable compound in the realm of scientific research and specialty chemical development. biosynth.com It is commercially available as a research-grade chemical, indicating its use in laboratory settings for a variety of synthetic purposes. biosynth.comsigmaaldrich.com Its availability from numerous chemical suppliers confirms its status as a readily accessible intermediate for both academic and industrial researchers. molbase.com

The compound's reactivity makes it a useful starting material for creating other specialized reagents and versatile building blocks that may not be commercially available. biosynth.com These custom-synthesized molecules can be crucial for exploring new chemical reactions, developing novel materials, or serving as analytical standards. The inherent functionality of 2-chloro-3-methoxyaniline allows it to be a key component in the multi-step synthesis of complex organic molecules required for cutting-edge research and development projects.

Chemical Data for 2-Chloro-3-methoxyaniline Hydrochloride

| Property | Value |

| CAS Number | 85893-87-4 |

| Molecular Formula | C₇H₉Cl₂NO |

| Molecular Weight | 194.06 g/mol |

| Synonyms | 2-chloro-3-methoxyaniline,hydrochloride |

Exploration of Biological Activities and Pharmacological Relevance

In Vitro Biological Screening and Cellular Response Profiling

While direct in vitro biological screening data for 2-Chloro-3-methoxyaniline (B51853) hydrochloride is not extensively available in the public domain, the biological activities of its derivatives have been the subject of scientific investigation. These studies provide insights into the potential pharmacological utility of scaffolds that can be synthesized from this aniline (B41778) derivative.

Modulatory Effects on Cellular Signaling Pathways

Derivatives incorporating the 2-chloro-3-methoxyaniline structural motif have been shown to modulate critical cellular signaling pathways implicated in cancer. For instance, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated the ability to impact the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is a key regulator of cell growth, proliferation, and survival, and its abnormal activation is a common feature in many cancers, including colorectal cancer. nih.gov The modulation of this pathway by the aforementioned derivative suggests a potential strategic approach for cancer therapy. nih.gov Natural compounds and their synthetic derivatives are increasingly being investigated for their ability to down-regulate such activated signaling pathways, thereby inhibiting cancer cell proliferation and progression. nih.gov

Induction of Apoptosis and Cell Proliferation Modulation Studies

The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Research on derivatives of 2-Chloro-3-methoxyaniline has revealed their potential to induce apoptosis in cancer cells. The compound 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to induce apoptosis in HCT116 and Caco-2 colorectal cancer cells. nih.gov This apoptotic induction was linked to the mitochondrial pathway and was accompanied by an arrest of the cell cycle in the G2/M phase, which effectively inhibits cell proliferation. nih.gov Further studies have shown that chalcone (B49325) derivatives, which can be synthesized from related aniline precursors, also induce apoptosis in various cancer cell lines. mdpi.com

Table 1: Effects of a 2-Chloro-3-methoxyaniline Derivative on Cancer Cells

| Compound | Cell Line | Effect | Signaling Pathway |

|---|

Oxidative Stress Response Investigations

The generation of reactive oxygen species (ROS) and the subsequent oxidative stress can be a mechanism through which cancer cells are killed. The derivative 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was shown to promote the production of ROS in colorectal cancer cells. nih.gov This increase in ROS can lead to a reduction in the mitochondrial membrane potential, a key event in the initiation of apoptosis. nih.gov The ability of natural and synthetic compounds to generate ROS is a recognized mechanism for their anticancer activity. nih.gov

Antimicrobial Efficacy Assessments

While direct antimicrobial studies on 2-Chloro-3-methoxyaniline hydrochloride are not prominent, the broader class of quinoline (B57606) and quinoxaline (B1680401) derivatives, which can be synthesized from chloro-aniline precursors, has demonstrated significant antimicrobial properties. For example, 2-Chloro-3-hydrazinylquinoxaline has shown noteworthy effectiveness against various strains of Candida and Aspergillus species. nih.gov Similarly, derivatives of 2-chloro-3-formyl quinoline have been synthesized and tested for their antibacterial and antifungal activity, with some compounds showing moderate to good activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. orientjchem.org Another related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against Klebsiella pneumoniae and has shown synergistic effects when combined with antibiotics like meropenem (B701) and imipenem. scielo.br These findings highlight the potential of using 2-chloro-3-methoxyaniline as a scaffold for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of Related Chloro-Aniline Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect |

|---|---|---|

| 2-Chloro-3-hydrazinylquinoxaline | Candida spp., Aspergillus spp. | Antifungal activity |

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives | S. aureus, E. coli, C. albicans | Antibacterial and antifungal activity |

Enzymatic Inhibition and Receptor Binding Studies

The specific enzymatic inhibition and receptor binding profile of this compound is not well-documented. However, the structural framework is relevant to the development of inhibitors for various enzymes. For instance, spirooxindole analogs, which can be synthesized from substituted anilines, have been investigated as acetylcholinesterase inhibitors. researchgate.net Furthermore, quinoxaline derivatives have been studied for their interaction with the AMPA receptor, indicating that this class of compounds, potentially derived from chloro-anilines, can be designed to bind to specific biological targets. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of 2-Chloro-3-methoxyaniline, SAR studies would involve systematically modifying the structure to enhance a desired pharmacological effect. For example, in the development of antimalarial 2-arylvinylquinolines, modifications to the quinoline core, which can be synthesized from aniline precursors, have been explored to improve potency and metabolic stability. nih.gov Similarly, SAR studies on quinoxaline derivatives have provided insights into the structural requirements for their biological activity. researchgate.net The optimization of activity through such structural modifications is a key strategy in the development of novel therapeutic molecules. researchgate.net

An article focusing on the specific biological activities and mechanisms of "this compound" as requested cannot be generated at this time. Extensive searches for detailed research findings on the specific topics outlined below did not yield relevant scientific literature for this particular compound.

Specified Topics with No Available Information:

Mechanistic Elucidation of Biological Action

Lactamase Enzyme Interactions and Fluorescent Product Formation:No research was found describing interactions between this compound and lactamase enzymes or any related fluorescent product formation.

The provided outline is highly specific, suggesting it may be based on proprietary or unpublished research that is not available in the public domain or indexed in standard scientific databases accessible via the search tool. Without access to these specific studies, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict constraints of the request.

Toxicological Assessment and Safety Profile Analysis

General Toxicity Studies (e.g., Acute, Repeated Exposure)

Acute Toxicity Based on data from analogous compounds such as 2-chloroaniline (B154045) and other isomers, 2-Chloro-3-methoxyaniline (B51853) hydrochloride is anticipated to be toxic by oral, dermal, and inhalation routes of exposure. lobachemie.comoxfordlabfinechem.com The primary acute effect associated with exposure to chloroanilines is methaemoglobinaemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (bluish skin), fatigue, dyspnoea, and muscle weakness. industrialchemicals.gov.au Other observed clinical signs in animal studies for analogous compounds include tremors, labored breathing, and inactivity. industrialchemicals.gov.au

GHS classifications for various related compounds indicate a potential for acute toxicity. For instance, different notifications to the ECHA C&L Inventory for 2-Chloro-3-methoxyaniline suggest classifications ranging from "Toxic if swallowed" to "Harmful if swallowed," and similar classifications for dermal and inhalation routes. nih.gov

Interactive Data Table: Acute Toxicity of Analogous Compounds

| Compound | Route | Species | Value (LD50/LC50) | Classification |

| 2-Chloroaniline | Oral | Mouse | 256 mg/kg bw | Toxic if swallowed industrialchemicals.gov.au |

| 2-Chloroaniline | Dermal | Wistar Rat | 1000 mg/kg bw | Toxic in contact with skin industrialchemicals.gov.au |

| 2-Chloroaniline | Inhalation | Rat | 6.1 mg/L (4h) | Toxic if inhaled industrialchemicals.gov.au |

| 3-Chloroaniline | Oral, Dermal, Inhalation | - | - | Toxic oxfordlabfinechem.com |

| 2-Chloro-4-methoxyaniline | Oral, Dermal, Inhalation | - | - | Harmful nih.gov |

Repeated Exposure Studies on analogous compounds indicate that prolonged or repeated exposure may cause damage to specific organs. lobachemie.comoxfordlabfinechem.com For 2-chloroaniline, repeated dose toxicity studies in rodents resulted in haematological changes, classifying it as a substance that "May cause damage to organs through prolonged or repeated exposure" (GHS Category 2). industrialchemicals.gov.au The primary target organs identified in these studies were the spleen and blood. industrialchemicals.gov.aunih.gov In a 13-week oral toxicity study with 2-chloroaniline, the primary toxic effect observed was damage to erythrocytes. industrialchemicals.gov.au Similarly, a 14-day inhalation study with rats showed an enlarged and heavy spleen. industrialchemicals.gov.au

Irritation and Sensitization Potential (e.g., Skin and Eye Irritation)

Skin and Eye Irritation Data from analogous compounds suggests that 2-Chloro-3-methoxyaniline hydrochloride has the potential to be a skin and eye irritant. GHS notifications for the compound itself consistently include "Causes skin irritation" and "Causes serious eye irritation". nih.gov Studies on the closely related 2-chloroaniline showed it to be, at most, a slight skin irritant in rabbits, with effects being reversible. industrialchemicals.gov.au However, other chloro-methoxyaniline isomers are classified as causing skin and eye irritation. aksci.comnih.gov For instance, 4-Chloro-2-methoxyaniline HCl is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A). aksci.com

Sensitization Potential There is no specific information available in the reviewed sources regarding the skin or respiratory sensitization potential of this compound or its close analogues. fishersci.comfishersci.com

Genotoxicity and Mutagenicity Evaluations

Information on the genotoxicity of this compound is limited. However, data on analogous compounds, particularly chloroanilines, suggest a potential for genotoxicity. While 2-chloroaniline has generally produced negative results in bacterial reverse mutation assays (e.g., Ames test), it has shown positive results in several in vitro clastogenicity assays, such as the chromosome aberration test in Chinese hamster lung cells. industrialchemicals.gov.au In vivo micronucleus tests have been mainly negative, though some positive results were reported at higher doses. industrialchemicals.gov.au This mixed evidence suggests that while the chemical may not be a potent mutagen, a genotoxic potential cannot be dismissed. industrialchemicals.gov.au Studies on various aniline (B41778) derivatives indicate that genotoxicity seems to be a general property of this class of compounds. nih.gov

Carcinogenic Potential and Analogous Compound Data Analysis

No direct carcinogenicity studies have been conducted on this compound. fishersci.com However, bioassays of several structural analogues have demonstrated carcinogenic activity in laboratory animals, raising concern for this compound.

o-Anisidine (B45086) hydrochloride (2-methoxyaniline hydrochloride): Long-term oral administration of this compound resulted in tumors of the urinary bladder in both male and female rats and mice. epa.gov It also caused tumors in the kidney pelvis and thyroid of male rats. epa.gov The International Agency for Research on Cancer (IARC) has classified o-anisidine as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". epa.gov

p-Chloroaniline (4-chloroaniline): This compound was found to be carcinogenic in male rats and male mice. nih.gov In male rats, it caused a high incidence of sarcomas of the spleen and a slight increase in pheochromocytomas of the adrenal gland. nih.gov In male mice, it led to increased incidences of hepatocellular adenomas or carcinomas and haemangiosarcomas of the liver or spleen. nih.gov

The carcinogenic activity of these related chloro- and methoxy-substituted anilines, particularly their ability to induce tumors in the spleen, liver, and urinary tract, suggests that this compound should be considered as having potential carcinogenic risk until specific data becomes available. industrialchemicals.gov.au

Interactive Data Table: Carcinogenicity of Analogous Compounds

| Compound | Species | Route | Target Organ(s) | IARC Classification |

| o-Anisidine HCl | Rat, Mouse | Oral | Urinary bladder, Kidney, Thyroid epa.gov | Group 2B (Possibly carcinogenic to humans) epa.gov |

| p-Chloroaniline | Male Rat | Gavage | Spleen (sarcomas), Adrenal gland nih.gov | Not Classified |

| p-Chloroaniline | Male Mouse | Gavage | Liver (adenomas/carcinomas), Liver/Spleen (haemangiosarcomas) nih.gov | Not Classified |

Organ-Specific Toxicity Investigations

Based on repeated exposure studies of analogous compounds, several organs appear to be specific targets for toxicity.

Spleen and Blood: The most consistently reported target organs for chloroanilines are the spleen and the hematopoietic system. industrialchemicals.gov.au Effects include haemolytic anaemia, increased methaemoglobin levels, and splenic fibrosis and sarcomas, as observed in studies with p-chloroaniline. nih.gov Necropsy of rats exposed to 2-chloroaniline also revealed enlarged and heavy spleens. industrialchemicals.gov.au

Liver: The liver is another potential target. Chloroanilines are known to cause potential liver damage. industrialchemicals.gov.au Studies with p-chloroaniline showed an increased incidence of liver neoplasms in male mice. nih.gov Furthermore, metabolism studies of the carcinogen 4-chloro-2-methylaniline (B164923) showed that it is activated in the liver and binds extensively to liver macromolecules like DNA, RNA, and protein. nih.gov

Kidneys: The kidneys have been identified as a target organ, particularly for methoxyanilines. o-Anisidine caused tumors in the pelvis of the kidney in male rats. epa.gov General exposure to chloroanilines has also been associated with potential kidney damage. industrialchemicals.gov.au

Environmental Disposition and Ecotoxicological Considerations

Biodegradation Pathways and Environmental Persistence

There is a notable lack of specific research on the biodegradation pathways and environmental persistence of 2-Chloro-3-methoxyaniline (B51853) hydrochloride. Generally, chloroanilines can be persistent in the environment and may exhibit resistance to degradation. semanticscholar.orgscribd.com The persistence of such compounds is influenced by factors like the degree and position of chlorine substitution on the aniline (B41778) ring. semanticscholar.org

Studies on other chloroaniline isomers have identified that biodegradation can occur, albeit often slowly. For instance, some bacterial strains have been shown to degrade various chloroanilines, often initiating the process through pathways like ortho-cleavage. nih.gov Research on a strain of Delftia tsuruhatensis demonstrated its ability to degrade 2-chloroaniline (B154045), 3-chloroaniline, and 4-chloroaniline (B138754). nih.gov Similarly, anaerobic degradation of 2-chloroaniline has been observed, where the compound was ultimately mineralized to carbon dioxide. nih.gov However, without specific studies on 2-Chloro-3-methoxyaniline hydrochloride, it is not possible to definitively state its biodegradation mechanisms or its environmental half-life.

Mobility and Distribution in Aqueous Systems

For related compounds, such as 3-chloroaniline, it is suggested that they have moderate mobility in soil based on their estimated organic carbon-water (B12546825) partition coefficient (Koc). nih.gov However, aromatic amines are also known to bind strongly to the organic matter in soil, which can reduce their mobility. nih.gov Given that this compound is an aromatic amine, similar behavior could be anticipated, but this has not been experimentally verified for this specific compound. The hydrochloride form suggests some degree of water solubility, which would influence its transport in aqueous environments.

Ecotoxicity Assessments on Aquatic and Terrestrial Organisms

Direct ecotoxicity assessments for this compound on a range of aquatic and terrestrial organisms are not available in the public scientific literature. General hazard classifications indicate that the parent compound, 2-Chloro-3-methoxyaniline, is considered toxic if swallowed or in contact with skin, and causes skin irritation. nih.gov

Broader research on chloroanilines demonstrates their potential for significant ecotoxicological effects. For example, chloroanilines are generally considered to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.comlobachemie.com Studies on other isomers like 4-chloroaniline and 3,4-dichloroaniline (B118046) have shown that they can disrupt growth, reproduction, and development in aquatic species. nih.gov The toxicity of chloroanilines can vary between different species. tandfonline.com Without specific testing, the precise impact of this compound on various trophic levels remains unknown.

Future Directions and Emerging Research Avenues

Novel Synthetic Route Development and Green Chemistry Approaches

The traditional synthesis of 2-Chloro-3-methoxyaniline (B51853) often involves the reduction of a nitroaromatic precursor, such as 2-chloro-1-methoxy-3-nitrobenzene, using reagents like iron powder in acetic acid. chemicalbook.com While effective, this method is representative of classical synthetic routes that are often resource-intensive. The future of its synthesis lies in the adoption of novel and greener methodologies that prioritize sustainability, efficiency, and safety.

Key Green Chemistry Approaches:

Biocatalysis: Chemoenzymatic methods are emerging as a sustainable alternative to traditional metal-catalyzed reductions. nih.gov The use of immobilized nitroreductase (NR) enzymes, for instance, can facilitate the reduction of nitroaromatics to anilines under mild, aqueous conditions, eliminating the need for high-pressure hydrogen gas or precious-metal catalysts. nih.gov This approach offers high chemoselectivity and significantly reduces energy requirements and waste. nih.gov

Photochemical Synthesis: Photoredox catalysis presents a modern approach for forming carbon-nitrogen (C-N) bonds. researchgate.net Strategies that utilize light-driven reactions can bypass traditional multi-step sequences, offering more direct and efficient pathways to complex aniline (B41778) structures. researchgate.net

Metal-Free Synthesis: To circumvent the economic and environmental issues associated with metal catalysts, metal-free synthetic routes are being explored. One such strategy involves the direct one-pot conversion of phenols to anilines, which, if adapted, could provide an alternative pathway that avoids nitro-intermediates altogether. nih.gov

Microwave and Ultrasound-Assisted Synthesis: The application of microwave or ultrasound irradiation can dramatically accelerate reaction times and improve yields in the synthesis of heterocyclic compounds derived from anilines. researchgate.net These techniques are central to green chemistry as they enhance energy efficiency. researchgate.net

These innovative routes aim to improve the atom economy, reduce reliance on hazardous reagents, and lower the energy footprint associated with the production of 2-Chloro-3-methoxyaniline hydrochloride and its derivatives.

Advanced Spectroscopic and Computational Modeling for Reactivity Prediction

Understanding the electronic and structural properties of this compound is crucial for predicting its reactivity and designing new applications. While standard spectroscopic techniques provide essential structural confirmation, advanced computational modeling offers deeper, predictive insights.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms involving aniline derivatives. researchgate.net By modeling potential energy profiles, researchers can predict the most plausible reaction pathways, identify rate-determining steps, and understand the influence of solvents and substituents. researchgate.net Such models can be used to predict the reactivity of this compound in various synthetic transformations.

Furthermore, computational approaches are vital for predicting the metabolic fate of aniline-based compounds. nih.gov Quantitative Structure-Metabolism Relationship (QSMR) models can correlate calculated physicochemical properties (e.g., partial atomic charges, nucleophilic susceptibility) with metabolic pathways like N-acetylation. nih.govresearchgate.net For this compound, these models could predict its biotransformation, a critical step in assessing its potential toxicological profile or designing it as a pro-drug.

The table below summarizes key computational parameters often used in these predictive models.

| Parameter Category | Specific Descriptor Example | Predicted Property |

| Electronic | Partial Atomic Charge on Amine Nitrogen | Propensity for N-acetylation researchgate.net |

| Steric/Topological | Molecular Volume, Surface Area | Lipophilicity, Bioavailability nih.gov |

| Quantum Chemical | HOMO/LUMO Energy Gap | Chemical Reactivity, Oxidation Potential umn.edu |

| Thermodynamic | Solvation Free Energy | Aqueous Solubility, Reaction Energetics umn.edu |

These in silico methods accelerate the research and development cycle by allowing for virtual screening and prioritization of derivatives for synthesis and biological testing.

Discovery of New Biological Targets and Therapeutic Applications

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, present in a significant number of pharmaceuticals. nih.gov The specific substitution pattern of this compound—containing a chloro group and a methoxy (B1213986) group—provides a unique electronic and steric profile that can be exploited in drug design. The introduction of a chlorine atom into a molecule can substantially modify its biological activity, often enhancing potency or altering its pharmacokinetic profile. eurochlor.org

While this specific compound is primarily a synthetic intermediate, its structural motifs are relevant to several areas of therapeutic research:

Scaffold for Heterocyclic Synthesis: It is an ideal precursor for synthesizing more complex heterocyclic systems, such as quinolines, benzodiazepines, and quinoxalines, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netresearchgate.net

Isosteric Replacement: In drug development, aniline moieties are sometimes associated with metabolic instability or toxicity. cresset-group.com Advanced medicinal chemistry strategies involve the isosteric replacement of anilines with bioisosteres that mimic the aniline's function but have improved metabolic profiles. nih.gov Paradoxically, understanding the properties of anilines like this compound helps in designing these improved replacements. nih.gov

Fragment-Based Drug Discovery: As a "fragment," this molecule can be used in screening assays to identify interactions with new biological targets. Hits from such screens can then be elaborated into more potent and selective drug candidates.

Future research will likely involve using this compound in high-throughput synthesis and screening campaigns to discover novel bioactive compounds and identify their corresponding biological targets.

Sustainable Synthesis and Process Intensification Methodologies

Beyond the discovery of new reactions, significant research is focused on making the production of chemicals like anilines more efficient and sustainable on an industrial scale. This field, known as process intensification, involves developing novel equipment and techniques to improve production efficiency, safety, and sustainability. bcrec.id

A key trend is the shift from traditional batch reactors to continuous flow manufacturing. nih.gov

Advantages of Continuous Flow Synthesis:

| Feature | Description | Benefit for Aniline Synthesis |

| Enhanced Heat Transfer | High surface-area-to-volume ratio in microreactors allows for precise temperature control. | Safely handle highly exothermic reactions like nitration or hydrogenation. |

| Improved Safety | Small reaction volumes (hold-up) minimize the risk associated with hazardous reagents or unstable intermediates. | Reduced risk of thermal runaway and safer handling of toxic materials. |

| Increased Efficiency | Steady-state operation leads to consistent product quality and higher throughput. | Faster production times and more reproducible yields. |

| Integration of Steps | Reaction, separation, and purification can be integrated into a single, continuous line. | Reduced plant footprint, lower capital costs, and less waste. aiche.org |

Environmental Remediation Strategies for Aniline Derivatives

The widespread use of aniline and its derivatives in industries such as dye and pharmaceuticals has led to concerns about their release into the environment. nih.gov These compounds can be toxic to aquatic life and public health. nih.gov Consequently, the development of effective remediation strategies for wastewater containing aniline derivatives is a critical area of research.

Advanced Oxidation Processes (AOPs) have emerged as highly effective and cost-efficient technologies for degrading these recalcitrant organic pollutants. nih.gov

Comparison of Remediation Technologies for Aniline Derivatives:

| Technology | Mechanism | Advantages | Limitations |

| Fenton/Photo-Fenton | Generation of highly reactive hydroxyl radicals (•OH) from H₂O₂ and an iron catalyst. nih.gov | High degradation efficiency; can be enhanced with UV light. nih.gov | pH-dependent; potential for iron sludge formation. |

| Ozonation | Direct oxidation by ozone (O₃) or via hydroxyl radicals. | Strong oxidizing potential; effective for a range of pollutants. | High energy consumption; potential for bromate (B103136) formation. |

| Photocatalysis | Generation of electron-hole pairs on a semiconductor (e.g., TiO₂) surface under UV light. | Can lead to complete mineralization (CO₂ and H₂O); catalyst is reusable. | Can be slow; requires UV light source. |

| Bioremediation | Use of microorganisms (e.g., Pseudomonas species) to metabolize aniline derivatives. | Environmentally friendly; low cost. | Slow process; sensitive to high concentrations and co-contaminants. |

| Adsorption | Physical binding of pollutants onto materials like activated carbon or nanotubes. | Effective for removing low concentrations; materials can be regenerated. | Transfers pollutant to another phase; does not destroy it. |

Research indicates that AOPs are among the most suitable remedial measures for eliminating aniline and its derivatives from wastewater. nih.gov Future work will focus on optimizing these processes, developing novel catalytic materials, and integrating different technologies (e.g., combining biological treatment with AOPs) to create more robust and economical water treatment solutions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for producing high-purity 2-Chloro-3-methoxyaniline hydrochloride, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic coupling reactions. For example, halogenation of 3-methoxyaniline followed by hydrochlorination is a common approach. Purification involves recrystallization using ethanol/water mixtures or column chromatography. Validate purity using HPLC (≥95% purity threshold) with UV detection at 254 nm, complemented by elemental analysis (C, H, N, Cl) to confirm stoichiometry . Structural confirmation requires - and -NMR, comparing chemical shifts to reference libraries (e.g., δ 6.8–7.2 ppm for aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。